molecular formula C17H20ClN5O3S B6530742 2-chloro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946225-23-6

2-chloro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No. B6530742
CAS RN: 946225-23-6
M. Wt: 409.9 g/mol
InChI Key: GOYJLXRYARWGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide (2-Cl-N-{[4-(py-2-yl)pip-1-yl]sulfonyl}ethyl)benzamide) is a chemical compound that has recently been studied for its potential applications in scientific research. It is a member of the benzamide family of compounds and has a wide range of properties that make it useful for a variety of scientific research applications.

Scientific Research Applications

2-Cl-N-{[4-(py-2-yl)pip-1-yl]sulfonyl}ethyl)benzamide has a variety of potential applications in scientific research. It has been studied for its potential use as a ligand in metal-catalyzed reactions, as an inhibitor of enzymes, and as a potential drug candidate. Additionally, it has also been used to study the structure and dynamics of proteins, as a fluorescent indicator for the detection of nitric oxide, and as a reagent for the synthesis of other compounds.

Advantages and Limitations for Lab Experiments

2-Cl-N-{[4-(py-2-yl)pip-1-yl]sulfonyl}ethyl)benzamide has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and it is highly soluble in a variety of solvents. Additionally, it is relatively stable, making it suitable for use in long-term experiments. However, it is also important to note that it can be toxic in high concentrations and should be handled with care.

Future Directions

There are a variety of potential future directions for 2-Cl-N-{[4-(py-2-yl)pip-1-yl]sulfonyl}ethyl)benzamide. One potential direction is to continue to study its effects on enzymes and proteins, as well as its effects on cell signaling pathways and gene expression. Additionally, it could be used to study the structure and dynamics of other proteins, as well as to develop new drugs and ligands for metal-catalyzed reactions. Finally, it could be used to study the effects of other compounds on the structure and dynamics of proteins, as well as to develop new fluorescent indicators for the detection of nitric oxide.

Synthesis Methods

2-Cl-N-{[4-(py-2-yl)pip-1-yl]sulfonyl}ethyl)benzamide is synthesized via a two-step process. The first step involves the reaction of 4-chloro-benzamide with 2-amino-4-chloro-pyrimidine and piperazine in the presence of ammonium acetate. The second step involves the reaction of the resulting product with 2-chloro-ethylsulfonyl chloride in the presence of triethylamine. The overall reaction yields 2-Cl-N-{[4-(py-2-yl)pip-1-yl]sulfonyl}ethyl)benzamide in a high yield.

properties

IUPAC Name

2-chloro-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O3S/c18-15-5-2-1-4-14(15)16(24)19-8-13-27(25,26)23-11-9-22(10-12-23)17-20-6-3-7-21-17/h1-7H,8-13H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYJLXRYARWGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.